

(R)-CR8 Trihydrochloride: A Technical Whitepaper on its Molecular Glue Properties

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Compound of Interest

Compound Name: (R)-CR8 trihydrochloride

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This document provides an in-depth technical guide on the molecular glue properties of **(R)-CR8 trihydrochloride**, a compound initially identified as a cyclin-dependent kinase (CDK) inhibitor. It has since been characterized as a molecular glue degrader that induces the degradation of Cyclin K (CycK).[1][2][3][4] This guide details its mechanism of action, summarizes key quantitative data, outlines experimental protocols used in its characterization, and provides visualizations of the core pathways and workflows.

Introduction to (R)-CR8 as a Molecular Glue

Molecular glues are small molecules that induce or stabilize protein-protein interactions (PPIs), often leading to the degradation of a target protein.[1][2][5][6] Unlike traditional inhibitors that block an enzyme's active site, molecular glue degraders can act substoichiometrically to catalyze the removal of a target protein.[1][5][7] (R)-CR8, a second-generation analog of Roscovitine, was discovered to function as a molecular glue through a systematic analysis of cytotoxicity data across numerous cancer cell lines, which revealed a correlation between its efficacy and the expression of the E3 ligase component, DDB1.[2][3][8]

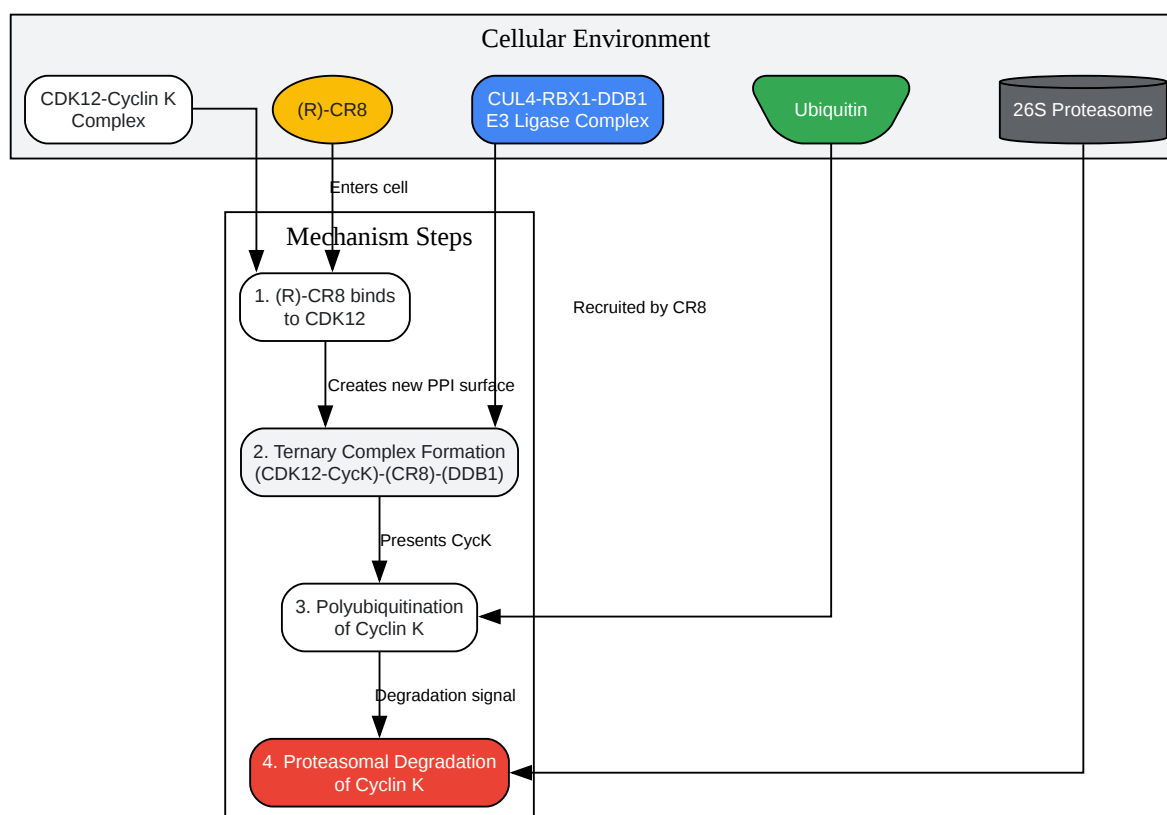
(R)-CR8 exerts its effect by inducing a ternary complex between the CDK12-Cyclin K complex and the CUL4-DDB1 E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of Cyclin K.[1][2][3][5][6] A key feature of this mechanism is that (R)-CR8 bypasses the need for a conventional substrate receptor (like Cereblon or other DDB1-

CUL4-associated-factors, DCAFs), with the CDK12 protein itself acting as a drug-induced neosubstrate receptor for the DDB1 ligase component.[\[2\]](#)[\[9\]](#)

Mechanism of Action

The molecular glue activity of (R)-CR8 is initiated by its binding to the ATP-binding pocket of CDK12.[\[9\]](#) This binding event creates a novel interface for protein-protein interaction. A solvent-exposed 2-pyridyl moiety on the (R)-CR8 molecule is crucial for recruiting Damage-Specific DNA Binding Protein 1 (DDB1), an adaptor protein for the CUL4A/B-RBX1 E3 ubiquitin ligase complex.[\[1\]](#)[\[2\]](#)[\[5\]](#)[\[6\]](#)

This action "glues" the CDK12-CycK complex to DDB1, presenting CycK for polyubiquitination by the E3 ligase machinery.[\[2\]](#)[\[9\]](#) Subsequently, the polyubiquitinated CycK is recognized and degraded by the 26S proteasome.[\[2\]](#) While CDK12 is essential for this process, it is not efficiently degraded itself and functions primarily as an adaptor to facilitate CycK degradation.[\[9\]](#) This mechanism is highly specific; for instance, although CR8 binds CDK9 with similar affinity, it does not induce the degradation of its partner protein, Cyclin T.[\[10\]](#)[\[11\]](#)



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Caption: Mechanism of (R)-CR8-induced Cyclin K degradation.

Quantitative Data

The following tables summarize the key quantitative data associated with (R)-CR8's activity as both a CDK inhibitor and a molecular glue.

Table 1: Kinase Inhibitory Activity of (R)-CR8 This table presents the half-maximal inhibitory concentrations (IC₅₀) of (R)-CR8 against a panel of cyclin-dependent kinases (CDKs) and Casein Kinase 1 (CK1).

Kinase Target	IC ₅₀ (μM)	Reference
CDK1/cyclin B	0.09	[3][8]
CDK2/cyclin A	0.072	[3][8]
CDK2/cyclin E	0.036 - 0.041	[3][8]
CDK5/p25	0.11 - 0.68	[3][8]
CDK7/cyclin H	>1.0	
CDK9/cyclin T	0.18	[3][8]
CK1δ/ε	0.4 - 0.6	[3][8]

Table 2: Molecular Glue and Cellular Properties This table details the binding affinities related to the ternary complex formation and the cytotoxic effects of (R)-CR8.

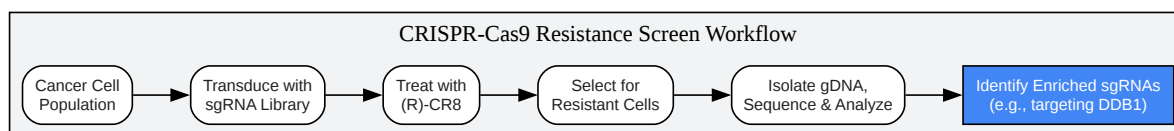
Parameter	Value	Condition / Cell Line	Reference
CDK12-CycK & DDB1 Binding	100 - 500 nM	In the presence of CR8 (TR-FRET)	[2]
Complex Formation Strength	500- to 1000-fold increase	CR8 vs. absence of compound (ITC)	[2]
Apoptotic Cell Death IC ₅₀	0.49 μM	SH-SY5Y cells (48 hours)	[3][8]

Experimental Protocols

The characterization of (R)-CR8 as a molecular glue involved several key experimental approaches. Detailed methodologies are provided below.

4.1 CRISPR-Cas9 Genetic Screens Genome-wide and E3 ubiquitin ligase-focused CRISPR-Cas9 screens were performed to identify the cellular machinery required for (R)-CR8's cytotoxic effects.[2]

- Objective: To identify genes whose knockout confers resistance to (R)-CR8 treatment.
- Methodology:
 - A population of cancer cells (e.g., MOLM13) was transduced with a lentiviral library of single guide RNAs (sgRNAs) targeting all human genes or a focused set of E3 ligase components.
 - The transduced cell population was then treated with a lethal dose of (R)-CR8.
 - Surviving cells were harvested, and their genomic DNA was isolated.
 - The sgRNA sequences present in the resistant population were amplified by PCR and identified via next-generation sequencing.
 - Genes targeted by sgRNAs that were significantly enriched in the resistant population (e.g., DDB1, CUL4B, RBX1, NEDD8) were identified as essential for (R)-CR8-mediated toxicity.[2]



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Caption: Workflow for a CRISPR-Cas9 based resistance screen.

4.2 Quantitative Proteome-wide Mass Spectrometry This technique was used to identify which proteins are degraded following treatment with (R)-CR8.[2]

- Objective: To globally quantify changes in protein abundance after compound treatment.
- Methodology:

- Cancer cell lines were treated with either DMSO (vehicle) or (R)-CR8 for a defined period (e.g., 4-8 hours).
- Cells were harvested, lysed, and proteins were extracted.
- Proteins were digested into peptides, which were then labeled with isobaric tags (e.g., TMT6plex) for multiplexed quantification.[\[12\]](#)
- Labeled peptides from different treatment conditions were pooled and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on an instrument like an Orbitrap Fusion Lumos.[\[12\]](#)
- The relative abundance of each identified protein was determined by comparing the reporter ion intensities from the different conditions. Cyclin K was identified as the most significantly depleted protein upon (R)-CR8 treatment.[\[2\]](#)

4.3 In Vitro Ubiquitination Assay This assay directly tested whether the core E3 ligase components could ubiquitinate Cyclin K in the presence of (R)-CR8.[\[2\]](#)

- Objective: To reconstitute the ubiquitination of Cyclin K in a cell-free system.
- Methodology:
 - Recombinant proteins were purified: E1 activating enzyme (e.g., UBA1), E2 conjugating enzyme (e.g., UBE2D3), ubiquitin, the CUL4A-RBX1-DDB1 ligase core, and the CDK12-CycK substrate complex.[\[2\]](#)
 - All components were incubated together in a reaction buffer at 37°C in the presence of either DMSO or (R)-CR8.
 - The reaction was stopped at various time points by adding SDS-PAGE loading buffer.
 - Samples were resolved by SDS-PAGE and analyzed by Western blotting using an antibody specific for Cyclin K.
 - A ladder of higher molecular weight bands corresponding to polyubiquitinated Cyclin K was observed only in the reactions containing all components plus (R)-CR8, confirming

the compound's role in mediating the ubiquitination.[2]

4.4 Time-Resolved Förster Resonance Energy Transfer (TR-FRET) TR-FRET was used to quantify the (R)-CR8-induced interaction between CDK12-CycK and DDB1.[2]

- Objective: To measure the binding affinity of the ternary complex in solution.
- Methodology:
 - Recombinant DDB1 was labeled with a donor fluorophore (e.g., Terbium cryptate), and the CDK12-CycK complex was labeled with an acceptor fluorophore (e.g., Alexa488).[2]
 - A fixed concentration of the Terbium-labeled DDB1 was mixed with increasing concentrations of the Alexa488-labeled CDK12-CycK.
 - The experiment was performed in parallel reactions containing either DMSO or a saturating concentration of (R)-CR8 (e.g., 10 μ M).[2]
 - After incubation, the FRET signal was measured. A high FRET signal indicates proximity between the donor and acceptor, signifying complex formation.
 - The data were used to calculate the dissociation constant (K_d), which showed that (R)-CR8 stimulated the binding by several orders of magnitude.[2]

4.5 X-ray Crystallography This technique was employed to determine the three-dimensional structure of the DDB1-(R)-CR8-CDK12-CycK complex.[2]

- Objective: To visualize the atomic-level interactions that mediate the formation of the ternary complex.
- Methodology:
 - The ternary complex was formed using purified recombinant proteins (DDB1 Δ BPB, CDK12, CycK) and (R)-CR8.
 - The complex was purified and subjected to crystallization screening.
 - Crystals were grown and then exposed to a high-intensity X-ray beam.

- The resulting diffraction pattern was used to calculate an electron density map and build an atomic model of the complex.
- The final structure, resolved at 3.5 Å, revealed how (R)-CR8 sits in the CDK12 active site and bridges the interface with DDB1, while CycK binds to CDK12 on the opposite side without contacting DDB1 directly.[2]

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